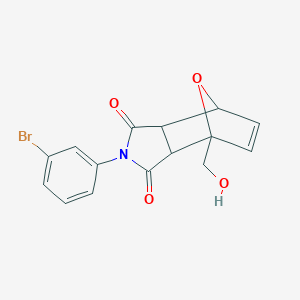![molecular formula C18H27N3O3S B393677 N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE](/img/structure/B393677.png)
N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a cycloheptylidenehydrazino group, an oxoethyl group, and a dimethylphenyl group attached to a methanesulfonamide backbone
準備方法
The synthesis of N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the cycloheptylidenehydrazino group: This step involves the reaction of cycloheptanone with hydrazine to form the cycloheptylidenehydrazine intermediate.
Introduction of the oxoethyl group: The oxoethyl group is introduced through a reaction with an appropriate oxoethylating agent.
Attachment of the dimethylphenyl group: This step involves the reaction of the intermediate with 2,6-dimethylphenyl isocyanate.
Formation of the methanesulfonamide backbone: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE can be compared with other similar compounds, such as:
N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide: This compound has a similar structure but with a cyclooctylidenehydrazino group instead of a cycloheptylidenehydrazino group.
N-[2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide: This compound has a methoxybenzylidenehydrazino group instead of a cycloheptylidenehydrazino group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C18H27N3O3S |
|---|---|
分子量 |
365.5g/mol |
IUPAC名 |
N-(cycloheptylideneamino)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H27N3O3S/c1-14-9-8-10-15(2)18(14)21(25(3,23)24)13-17(22)20-19-16-11-6-4-5-7-12-16/h8-10H,4-7,11-13H2,1-3H3,(H,20,22) |
InChIキー |
VYSYTMMNTUXOAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NN=C2CCCCCC2)S(=O)(=O)C |
正規SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NN=C2CCCCCC2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393594.png)
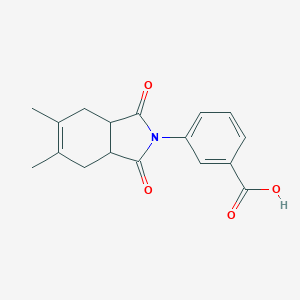
![2-[4-(allyloxy)-3,5-diiodobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393598.png)
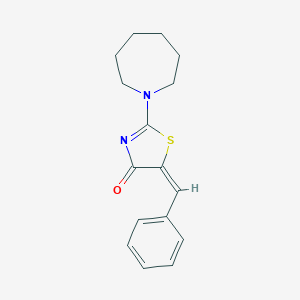
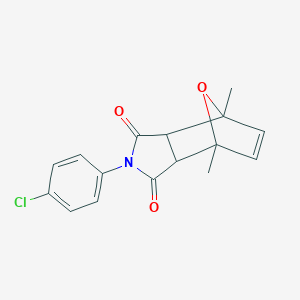
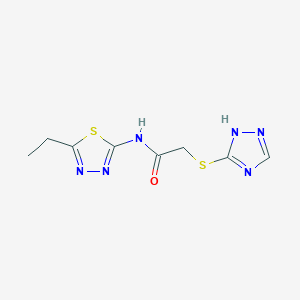
![2-Chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B393603.png)
![2-[[(5R)-5-ethyl-4,6-dioxo-1H-pyrimidin-2-yl]sulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B393605.png)
![ethyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393608.png)
![2-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B393611.png)
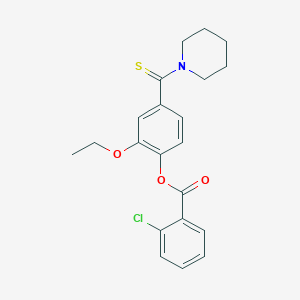
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393615.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B393616.png)
